molecular formula C14H20O2S B12551722 Ethyl 6-(phenylsulfanyl)hexanoate CAS No. 142260-67-1

Ethyl 6-(phenylsulfanyl)hexanoate

Cat. No.: B12551722
CAS No.: 142260-67-1
M. Wt: 252.37 g/mol
InChI Key: IDIPWPBLTJSJCO-UHFFFAOYSA-N
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Description

Ethyl 6-(phenylsulfanyl)hexanoate is an organic compound characterized by a hexanoate backbone substituted with a phenylsulfanyl (-S-C₆H₅) group at the 6th carbon and an ethyl ester terminus.

Properties

CAS No.

142260-67-1

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

ethyl 6-phenylsulfanylhexanoate

InChI

InChI=1S/C14H20O2S/c1-2-16-14(15)11-7-4-8-12-17-13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3

InChI Key

IDIPWPBLTJSJCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(phenylsulfanyl)hexanoate can be synthesized through the esterification of 6-(phenylsulfanyl)hexanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

6-(phenylsulfanyl)hexanoic acid+ethanolH2SO4Ethyl 6-(phenylsulfanyl)hexanoate+water\text{6-(phenylsulfanyl)hexanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-(phenylsulfanyl)hexanoic acid+ethanolH2​SO4​​Ethyl 6-(phenylsulfanyl)hexanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the need for harsh acids and high temperatures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(phenylsulfanyl)hexanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 6-(phenylsulfanyl)hexanoic acid and ethanol.

    Reduction: The phenylsulfanyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in appropriate solvents.

Major Products

    Hydrolysis: 6-(phenylsulfanyl)hexanoic acid and ethanol.

    Reduction: Ethyl 6-phenylhexanoate.

    Substitution: Various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(phenylsulfanyl)hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-(phenylsulfanyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The ester bond can also be hydrolyzed by esterases, releasing the active 6-(phenylsulfanyl)hexanoic acid, which may exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 6-(phenylsulfanyl)hexanoate with key analogs based on substituents, molecular weight, and applications:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Sources References
This compound Phenylsulfanyl (-S-C₆H₅) C₁₄H₂₀O₂S 252.37* Hypothesized: Lubricants, Bioactive -
Ethyl hexanoate None (straight-chain ester) C₈H₁₆O₂ 144.21 Flavoring (pineapple, liquor aroma)
Ethyl 3-(methylthio)propanoate Methylthio (-S-CH₃) C₆H₁₂O₂S 148.22 Aroma compound in pineapple pulp
Ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate Cyanobiphenyloxy (-O-C₁₂H₈N) C₂₀H₂₁NO₃ 323.39 Liquid crystal lubricant additives
Ethyl 6-(chloroformyl)hexanoate Chloroformyl (-COCl) C₉H₁₅ClO₃ 206.67 Chemical intermediate
Ethyl 6-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]hexanoate Tetrazolyl-sulfanylacetyl C₁₇H₂₃N₅O₃S 377.5 Bioactive potential (exact use unconfirmed)

*Calculated based on molecular formula.

Key Comparative Insights

Impact of Sulfur-Containing Substituents
  • Methylthio (-S-CH₃) vs.
Electronic and Steric Effects
  • Cyanobiphenyloxy substituents introduce strong dipole moments and π-π stacking capacity, critical for liquid crystal alignment .
  • Chloroformyl groups are highly electrophilic, enabling nucleophilic acyl substitutions in synthetic pathways .

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